(5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, along with nitrophenyl and phenylethenyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core structure.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of automated reactors can minimize human error and improve reproducibility .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl and phenylethenyl groups allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, the triazolothiazole core can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .
Properties
Molecular Formula |
C19H12N4O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-nitrophenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H12N4O3S/c24-18-16(12-14-6-9-15(10-7-14)23(25)26)27-19-20-17(21-22(18)19)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+,16-12- |
InChI Key |
HEVACRSCSMPJNB-NJAVVXAXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
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